VA-K-14 (hydrochloride)

Übersicht

Beschreibung

VA-K-14 (Hydrochlorid) ist ein selektiver Antagonist des Thyreotropinrezeptors, auch bekannt als Thyreoid-stimulierender Hormonrezeptor. Diese Verbindung hat eine hemmende Wirkung auf die Stimulation des Thyreotropinrezeptors durch Serum und monoklonale Thyreotropinrezeptor-stimulierende Antikörper von Patienten mit Morbus Basedow. Die Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Signalwege und Mechanismen zu untersuchen, die mit dem Thyreotropinrezeptor verbunden sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VA-K-14 (Hydrochlorid) umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperatur- und Druckeinstellungen, um die gewünschten chemischen Umwandlungen zu gewährleisten. Der letzte Schritt beinhaltet die Umwandlung der freien Base in das Hydrochloridsalz, um die Stabilität und Löslichkeit zu verbessern .

Industrielle Produktionsmethoden

Die industrielle Produktion von VA-K-14 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von Industrieanlagen und Reagenzien, um hohe Ausbeute und Reinheit zu gewährleisten. Qualitätskontrollmaßnahmen, wie z. B. Hochleistungsflüssigkeitschromatographie und Massenspektrometrie, werden eingesetzt, um die Reinheit und Konsistenz der Verbindung zu überprüfen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VA-K-14 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations. The final step involves the conversion of the free base to the hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of VA-K-14 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the compound’s purity and consistency .

Analyse Chemischer Reaktionen

Reaktionstypen

VA-K-14 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen spezifische funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann. Substitutionsreaktionen führen zur Bildung neuer Derivate mit unterschiedlichen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Thyroid Disorders Research

- Graves' Disease Studies : VA-K-14 has been shown to inhibit stimulation of the thyrotropin receptor by both serum and monoclonal antibodies associated with Graves' disease. In a study involving patient sera, VA-K-14 demonstrated variable degrees of inhibition, indicating its potential as a therapeutic agent for managing autoimmune hyperthyroidism .

-

In Vitro Assays

- Cell Viability and Specificity Testing : The compound was tested for cytotoxicity and specificity against other glycoprotein receptors (FSH and LH receptors). Results indicated that VA-K-14 had minimal cytotoxic effects at effective concentrations, making it suitable for further biological studies .

- Molecular Docking Studies

Table 1: Inhibition Effects of VA-K-14 on Monoclonal Antibodies

| Dose of VA-K-14 (µM) | M22 (% Change) | MS1 (% Change) |

|---|---|---|

| 0 | 100 | 100 |

| 0.1 | 99.93 ± 2.36 | 95.64 ± 4.56 |

| 1 | 83.63 ± 3.38 | 90.73 ± 0.91 |

| 10 | 68.36 ± 0.49 | 64.47 ± 1.00 |

Note: The assay was conducted using CHO-TSHR luciferase cells with specific doses of monoclonal antibodies for stimulation .

Table 2: Comparison with Other Thyroid Hormone Modulators

| Compound Name | Type | Unique Features |

|---|---|---|

| Methimazole | Thioamide | Inhibits thyroid hormone synthesis |

| Propylthiouracil | Thioamide | Similar action as methimazole but different pharmacokinetics |

| L-thyroxine | Thyroid hormone | Agonist used for replacement therapy |

| Perchlorate | Inhibitor | Blocks iodide uptake in thyroid gland |

VA-K-14 is distinguished by its selective antagonism at the thyrotropin receptor level, making it particularly useful for studying autoimmune conditions without directly affecting hormone synthesis or metabolism.

Case Studies and Findings

Research involving VA-K-14 has demonstrated its effectiveness in inhibiting TSH receptor activity in various experimental setups:

- A study reported that VA-K-14 exhibited an IC50 value of approximately 12.3 μM against TSH stimulation, confirming its potential as a therapeutic antagonist in thyroid-related disorders .

- In comparative analyses with other antagonists, VA-K-14 showed significant differences in dose-response relationships, indicating its unique binding characteristics and efficacy in modulating TSH receptor activity .

Wirkmechanismus

VA-K-14 (hydrochloride) exerts its effects by selectively binding to the thyrotropin receptor and inhibiting its activation by thyrotropin and thyrotropin receptor-stimulating antibodies. This inhibition prevents the downstream signaling pathways associated with the thyrotropin receptor, thereby reducing the physiological effects mediated by this receptor. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the phosphoinositide 3-kinase (PI3K) pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ML224: Ein weiterer Thyreotropinrezeptor-Antagonist mit ähnlichen hemmenden Wirkungen.

Teprotumumab: Ein humaner monoklonaler Antikörper, der den Insulin-like Growth Factor 1-Rezeptor blockiert und Anwendungen bei schilddrüsenbedingten Augenkrankheiten hat.

TSHR-Antagonist S37: Ein selektiver und kompetitiver Antagonist des Thyreotropinrezeptors

Einzigartigkeit

VA-K-14 (Hydrochlorid) ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Thyreotropinrezeptor-Antagonist. Seine Fähigkeit, sowohl Serum als auch monoklonale Thyreotropinrezeptor-stimulierende Antikörper zu hemmen, macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

VA-K-14 (hydrochloride), a selective antagonist of the thyrotropin receptor (TSHR), has garnered attention for its potential therapeutic applications in conditions such as Graves' disease. This article delves into the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant research findings supported by data tables and case studies.

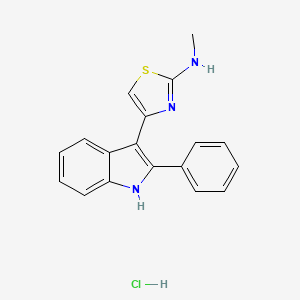

- Chemical Name : N-Methyl-4-(2-phenyl-1H-indol-3-yl)-thiazole-2-amine

- Molecular Formula : C₁₈H₁₆ClN₃S

- Molecular Weight : 305.406 Da

- CAS Number : 1171341-19-7

- IC₅₀ (Inhibitory Concentration) : 12.3 μM against TSHR

The compound meets Lipinski's rule-of-five criteria, indicating favorable pharmacokinetic properties with a logP of 4.34 and a topological polar surface area (tPSA) of 40 .

VA-K-14 functions primarily as an allosteric modulator of the TSHR, inhibiting TSH-induced signaling pathways. Molecular docking studies have identified key binding sites on the TSHR, particularly residues such as Trp 488 and Asn 483, which are crucial for its antagonistic activity .

Inhibition Studies

Research indicates that VA-K-14 effectively inhibits TSHR activation in various cellular models. The compound demonstrated over 40% inhibition in TSHR-expressing CHO cells when stimulated with TSH . In contrast, it exhibited minimal inhibitory effects on homologous glycoprotein hormone receptors such as LH/hCG and FSH receptors, with only 10–15% inhibition observed .

Case Study: Inhibition of Autoantibodies

In a study involving Graves’ disease patient sera, VA-K-14 was tested against stimulating antibodies. The results showed variable degrees of inhibition across different sera samples, affirming its potential utility in modulating autoimmune responses associated with hyperthyroidism . The following table summarizes the effects of VA-K-14 on two specific monoclonal antibodies:

| Dose of VA-K-14 (µM) | M22 (% Change) | MS1 (% Change) |

|---|---|---|

| 0 | 100 | 100 |

| 0.1 | 99.93 ± 2.36 | 95.64 ± 4.56 |

| 1 | 83.63 ± 3.38 | 90.73 ± 0.91 |

| 10 | 68.36 ± 0.49 | 64.47 ± 1.00 |

Note: The assay was conducted using CHO cells transfected with TSHR .

Pharmacological Profile

VA-K-14 exhibits a narrow inhibitory range specific to TSHR, showing low cytotoxicity compared to other tested compounds . Its selectivity is crucial for minimizing off-target effects in therapeutic applications.

Comparative Efficacy

In comparative studies, VA-K-14's efficacy was evaluated against other known TSHR antagonists, highlighting its unique profile as a selective inhibitor with significant potential for clinical application in thyroid-related disorders .

Eigenschaften

Molekularformel |

C18H16ClN3S |

|---|---|

Molekulargewicht |

341.9 g/mol |

IUPAC-Name |

N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine;hydrochloride |

InChI |

InChI=1S/C18H15N3S.ClH/c1-19-18-21-15(11-22-18)16-13-9-5-6-10-14(13)20-17(16)12-7-3-2-4-8-12;/h2-11,20H,1H3,(H,19,21);1H |

InChI-Schlüssel |

MMEANJJDNROSBC-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=CS1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4.Cl |

Kanonische SMILES |

CNC1=NC(=CS1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

VA-K-14 Hydrochloride; VA K 14 Hydrochloride; VAK14 Hydrochloride; VA-K-14 HCl; VA K 14 HCl; VAK14 HCl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.